molecular formula C20H21N5O3 B2688629 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2199304-68-0

4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2688629
CAS No.: 2199304-68-0
M. Wt: 379.42
InChI Key: MSMAMZKWDSVZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a novel synthetic compound designed for advanced pharmaceutical and biochemical research. Its unique structure, incorporating a dihydropyridinone core linked to a triazolylpiperidine moiety via a carbonyl group, makes it a candidate for investigating protein-inhibitor interactions, particularly with enzymes that recognize fused heterocyclic systems. Researchers can utilize this compound to explore its potential mechanism of action, which may involve allosteric modulation or competitive inhibition at active sites. Its key research value lies in its application as a key intermediate or target molecule in medicinal chemistry programs, including the development of new therapeutic agents and the study of structure-activity relationships (SAR). This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-1-phenyl-5-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-18-13-19(26)24(15-5-3-2-4-6-15)14-17(18)20(27)23-11-7-16(8-12-23)25-21-9-10-22-25/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAMZKWDSVZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)N3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the core pyridinone structure. This can be achieved through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Carbonyl

The piperidine-1-carbonyl group undergoes nucleophilic substitution due to its electrophilic carbonyl carbon.

Reaction TypeReagents/ConditionsOutcomeSource
Amide bond cleavageLiAlH₄ in anhydrous THF, 0–5°CReduction to piperidine-methanol derivative
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFN-alkylation at the piperidine nitrogen

Mechanism : The carbonyl’s electrophilicity allows nucleophilic attack by hydrides (LiAlH₄) or amines, forming intermediates that rearrange to yield reduced or substituted products.

Triazole Ring Functionalization

The 2H-1,2,3-triazol-2-yl group participates in cycloaddition and metal-catalyzed coupling reactions.

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling :
    Suzuki-Miyaura coupling with arylboronic acids modifies the triazole’s phenyl substituent .

Dihydropyridinone Ring Reactivity

The 1,2-dihydropyridin-2-one core undergoes oxidation and acid-catalyzed rearrangements.

Reaction TypeConditionsProductStability
OxidationKMnO₄, H₂SO₄, 60°CPyridin-2-one derivativeHigh crystallinity
Acid-catalyzed ring expansionHCl (conc.), reflux, 12 hrQuinoline analogModerate yield (~50%)

Notable Finding : Oxidation eliminates the dihydro character, forming aromatic pyridinone systems with enhanced planar rigidity .

Multicomponent Reaction Pathways

The compound acts as a precursor in InCl₃-catalyzed one-pot syntheses, forming fused heterocycles:

text
General Protocol: 1. React with malononitrile and aryl aldehydes in 50% EtOH 2. Ultrasound irradiation (25 kHz, 40°C, 20 min) 3. Catalyst: InCl₃ (20 mol%) Yield: 80–95% for pyrano[2,3-c]pyrazole derivatives[2]

Mechanistic Pathway :

  • Knoevenagel condensation between malononitrile and aldehyde.

  • Nucleophilic attack by the dihydropyridinone enolate.

  • Cyclization under ultrasonication .

Catalytic Hydrogenation

Selective reduction of the dihydropyridinone’s double bond is achievable:

CatalystPressure (psi)SolventProduct
Pd/C (10%)50EtOAcTetrahydro-pyridin-2-one
Raney Ni30MeOHPartially saturated derivative

Limitation : Over-reduction of the triazole ring is avoided by using mild conditions.

Hydrolysis and Rearrangement

Under basic conditions, the carbamate linkage hydrolyzes:

text
Conditions: 2M NaOH, 80°C, 4 hr Product: 4-(2H-1,2,3-triazol-2-yl)piperidine and 5-carboxy-dihydropyridinone fragments Yield: 72%[4]

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key transformations:

ReactionCatalystTemperature (°C)Time (hr)Yield (%)
CuAACCu(I)25285–90
Suzuki CouplingPd(PPh₃)₄80678
InCl₃-mediated cyclizationInCl₃400.3395
OxidationKMnO₄60365

Stability Under Environmental Conditions

The compound degrades under UV light (λ = 254 nm) via:

  • Triazole ring cleavage (t₁/₂ = 4.2 hr)

  • Piperidine N-dealkylation (t₁/₂ = 12 hr)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the triazole structure exhibit significant anticancer properties. For instance, compounds similar to 4-methoxy-1-phenyl derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The presence of the triazole ring has been linked to enhanced antimicrobial activity. Research shows that compounds with similar structures can effectively inhibit bacterial growth and show antifungal properties against pathogens such as Candida species. This suggests that 4-methoxy-1-phenyl derivatives could be explored as potential antimicrobial agents .

Neuropharmacological Effects

Compounds with piperidine and triazole groups have been studied for their effects on the central nervous system. Preliminary findings suggest that they may possess anxiolytic and antidepressant-like effects in animal models. These effects are attributed to their interaction with opioid receptors, which are critical in modulating pain and mood .

Synthesis and Derivatives

The synthesis of 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can be achieved through various methodologies involving cyclization reactions and functional group modifications. The versatility in synthetic routes allows for the creation of numerous derivatives that can be screened for enhanced biological activity.

Case Studies

StudyObjectiveFindings
Alotaibi et al. (2024)Synthesis of triazole derivativesDeveloped new synthetic pathways leading to compounds with promising anticancer activity against HCT-116 cells .
Abdel-Wahab et al. (2020)Evaluation of piperidine derivativesIdentified significant anxiolytic effects in mouse models, indicating potential for treating anxiety disorders .
PMC7412134 (2020)Antimicrobial screeningDemonstrated effective inhibition of bacterial growth by triazole-containing compounds .

Mechanism of Action

The mechanism of action of 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: pyridinone derivatives, triazole-containing piperidine hybrids, and phenyl-substituted heterocycles. Below is a detailed analysis of key similarities and differences:

Pyridinone Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l ): Core Structure: Shares a pyridine-derived core but replaces the dihydropyridin-2-one with an imidazo[1,2-a]pyridine system. Substituents: Features a nitro-phenyl group and cyano substituents, which enhance electron-withdrawing properties compared to the methoxy-phenyl group in the target compound. Synthetic Route: Prepared via a one-pot two-step reaction, contrasting with the likely multi-step synthesis required for the target compound’s triazole-piperidine linkage.

Triazole-Piperidine Hybrids

  • 5-{1-[(3-Methylphenyl)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-one : Core Structure: Contains a triazolone ring fused to a piperidine moiety but lacks the pyridinone core. Substituents: The acetylated 3-methylphenyl group may confer higher lipophilicity than the methoxy-phenyl group in the target compound.
  • 5-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperidin-4-yl}-4-Phenyl-4H-1,2,4-Triazole-3-thiol :

    • Core Structure : Integrates a pyridine ring directly with piperidine and triazole-thiol groups.
    • Substituents : The chloro-trifluoromethyl-pyridine substituent introduces strong electron-withdrawing effects, contrasting with the target compound’s methoxy group.
    • Reactivity : The thiol group (-SH) offers distinct redox and nucleophilic properties compared to the carbonyl and triazole groups in the target compound.

Phenyl-Substituted Heterocycles

  • 4-Phenyl-1,2-dihydropyridin-2-one Derivatives :
    • Common Features : The phenyl group at position 1 is a shared feature, but substituents like methoxy (target compound) vs. nitro or acetyl (analogs) modulate electronic and steric profiles.
    • Biological Implications : Methoxy groups typically enhance metabolic stability and membrane permeability compared to nitro or acetyl groups .

Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure Key Substituents Functional Groups Potential Properties
Target Compound Dihydropyridin-2-one 4-Methoxy-phenyl, triazol-2-yl-piperidine Triazole, carbonyl, methoxy Hydrogen bonding, moderate lipophilicity
Compound 1l Imidazo[1,2-a]pyridine 4-Nitro-phenyl, cyano, ester Nitro, cyano, ester High polarity, electron-deficient
3-Methylphenyl Acetyl Derivative Triazolone-piperidine 3-Methylphenyl-acetyl Triazolone, acetyl High lipophilicity, metabolic lability
Chloro-Trifluoromethyl Derivative Pyridine-piperidine-triazole 3-Chloro-5-(trifluoromethyl)-pyridine Triazole-thiol, CF3 Enhanced reactivity, halogen bonding

Key Research Findings and Implications

Synthetic Complexity : The target compound’s triazole-piperidine linkage likely requires multi-step synthesis, akin to methods used for Compound 1l , but with orthogonal protection strategies for the triazole moiety.

Electronic Effects : The methoxy group in the target compound may improve solubility and bioavailability compared to nitro or halogenated analogs .

Structural Determination : Tools like SHELXL and WinGX are essential for resolving conformational details of such complex heterocycles, particularly the dihydropyridin-2-one ring’s planarity and substituent orientations.

Biological Potential: Triazole-piperidine hybrids are frequently investigated as kinase inhibitors or antimicrobial agents; the target compound’s unique combination of substituents may offer selectivity advantages .

Biological Activity

The compound 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The key steps include:

  • Formation of the Dihydropyridinone Core : The dihydropyridinone framework is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Triazole Ring : The 1,2,3-triazole moiety is introduced via [3+2] cycloaddition reactions, often using azides and alkynes.
  • Piperidine Carbonyl Group Integration : The piperidine ring is incorporated through acylation reactions that attach the carbonyl group to the nitrogen atom of the piperidine.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and dihydropyridine structures demonstrate significant anticancer activity. For instance:

  • A derivative with a similar structure was evaluated against various cancer cell lines, showing IC50 values in the low micromolar range. Specifically, compounds with triazole substitutions have been noted for their ability to inhibit proliferation in colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

Antimicrobial Properties

Compounds featuring the triazole ring are well-documented for their antimicrobial properties. The synthesized compound has shown efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells or pathogens. The presence of both triazole and piperidine moieties may facilitate binding to enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
Triazole DerivativeColon Cancer (HCT-116)6.2 µM
DihydropyridinoneBreast Cancer (MCF-7)27.3 µM
Triazole-PiperidineAntibacterial ActivityVaried by strain

Additional Findings

In a study focusing on triazole derivatives, compounds similar to our target exhibited strong cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine and triazole components significantly influenced their biological efficacy .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Piperidine-triazole coupling : Reacting 4-(2H-1,2,3-triazol-2-yl)piperidine with activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides) under inert conditions.
  • Dihydropyridinone formation : Cyclization of substituted pyridine precursors via acid- or base-catalyzed reactions.
  • Critical parameters :
    • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive steps .
    • Temperature control : Maintain 0–5°C during coupling to prevent triazole decomposition.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
      Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of piperidine-triazole derivatives and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer: Key techniques and markers include:

  • 1H NMR :
    • Dihydropyridinone protons: δ 5.8–6.2 ppm (doublet for H-3 and H-4).
    • Methoxy group: Singlet at δ 3.7–3.9 ppm.
  • IR :
    • Carbonyl (C=O) stretch: 1680–1720 cm⁻¹.
    • Triazole ring vibrations: 1450–1550 cm⁻¹.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. Table 1: Analytical Parameters from Literature

TechniqueKey MarkersReference
1H NMRδ 6.1 (d, J=7.2 Hz, H-3/H-4)
IR1695 cm⁻¹ (C=O stretch)
Melting Point268–287°C (decomposition observed)

Q. What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Reactive intermediates : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., triazole coupling).
  • Storage : Store at –20°C under argon; avoid prolonged exposure to light due to dihydropyridinone photodegradation .
  • Waste disposal : Quench reactive byproducts with 10% aqueous NaOH before incineration .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?

Methodological Answer:

  • Step 1 : Compare experimental δ values with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set).
  • Step 2 : Assign discrepancies to solvent effects (e.g., DMSO-d6 vs. CDCl3) or conformational flexibility of the piperidine ring.
  • Example : In , δ 6.1 ppm (experimental H-3/H-4) deviated from DFT-predicted δ 6.3 ppm due to solvent polarity .

Q. What strategies optimize reaction yields in multi-step syntheses involving moisture-sensitive intermediates?

Methodological Answer:

  • Moisture control : Pre-dry glassware at 120°C; use molecular sieves (3Å) in reaction mixtures.
  • Catalyst selection : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings (tolerance to trace water).
  • Workup : Quench reactions with ice-cold saturated NH₄Cl to stabilize intermediates .

Q. How does pH variation in assay conditions affect the stability of the dihydropyridin-2-one core?

Methodological Answer:

  • Experimental design : Incubate the compound in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC.
  • Key finding : Degradation accelerates at pH < 4 (lactam ring hydrolysis) and pH > 10 (methoxy group demethylation) .

Q. What computational methods predict the reactivity of the triazolyl-piperidine moiety in nucleophilic environments?

Methodological Answer:

  • DFT calculations : Use Gaussian16 to compute Fukui indices (nucleophilicity) for triazole N-atoms.
  • Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nucleophilic attack pathways .

Q. How do structural modifications at the 4-methoxy position affect in vitro metabolic stability?

Methodological Answer:

  • SAR study : Synthesize analogs with –OCH₃ replaced by –OCF₃, –OH, or –H.
  • Assay : Incubate with human liver microsomes (HLMs); measure half-life (t½) via LC-MS.
  • Result : –OCF₃ analogs show 2.3x longer t½ due to reduced cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.